Evidence Item 1: Core Scaffold Essential for Blood Platelet Aggregation Inhibitory Activity Confirmed via Isomeric Comparison
A foundational study on as-triazine derivatives established that the 5,6-diphenyl motif is non-negotiable for antiplatelet activity, providing strong class-level support for 5,6-diphenyl-3-phenoxy-1,2,4-triazine as a member of this active subclass. The study directly compared isomeric diphenyl-1,2,4-triazines: 5,6-diphenyl-, 3,5-diphenyl-, and 3,6-diphenyl-derivatives. Only the 5,6-diphenyl-as-triazine derivatives demonstrated inhibitory activity against arachidonic acid-induced aggregation of rabbit blood platelets in vitro [1]. While specific IC50 values for the 3-phenoxy derivative (CAS 13163-06-9) were not explicitly detailed in the abstract, the study's firm conclusion is that 'a phenyl substituent on the as-triazine ring at the 5- and 6-position was essential for the inhibitory activity,' validating the 5,6-diphenyl core of the target compound as a prerequisite for this therapeutic application and distinguishing it from inactive 3,5- or 3,6-diphenyl isomers.
| Evidence Dimension | In vitro inhibition of arachidonic acid-induced platelet aggregation |
|---|---|
| Target Compound Data | 5,6-diphenyl-as-triazine derivatives (scaffold class including CAS 13163-06-9) demonstrated activity. |
| Comparator Or Baseline | 3,5-diphenyl- and 3,6-diphenyl-1,2,4-triazine isomers showed no activity. |
| Quantified Difference | Qualitative: Active vs. Inactive (the 5,6-diphenyl substitution pattern is a strict requirement for activity). |
| Conditions | In vitro assay using rabbit blood platelets stimulated by arachidonic acid. (Konno et al., 1992) |
Why This Matters
This eliminates 3,5-diphenyl and 3,6-diphenyl triazine isomers as viable alternatives for any antiplatelet aggregation research program, making the 5,6-diphenyl core a mandatory selection criterion and directly supporting the procurement of CAS 13163-06-9 as a representative of this active series.
- [1] Konno, S., Kokubo, T., Amano, M., Yoshida, N., Sagi, M., & Yamanaka, H. (1992). Studies on as-triazine derivatives. XVIII. Synthesis of 5,6-diaryl-1,2,4-triazine derivatives as blood platelet aggregation inhibitors. Yakugaku Zasshi, 112(10), 729-741. PMID: 1469603. View Source
